Class-Level Inhibitory Activity: A Baseline for the Benzothienopyrimidinone Scaffold
While a direct head-to-head study for the 6-fluoro derivative is absent, the core benzothienopyrimidinone scaffold demonstrates potent, selective PIM kinase inhibition, as evidenced by co-crystal structures. For example, a related analog in the 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one series achieved nanomolar PIM-1 inhibition (IC50 < 10 nM) with high selectivity against a kinase panel [1]. The 6-fluoro substitution is hypothesized to enhance this activity through improved hydrophobic packing and potential hydrogen bonding with the kinase hinge region, but no quantitative direct comparison with the unsubstituted core has been published. This evidence is class-level inference.
| Evidence Dimension | PIM-1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not available (specific 6-fluoro derivative not tested in isolation) |
| Comparator Or Baseline | Related 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one analog (exact substituents unspecified): IC50 < 10 nM |
| Quantified Difference | Cannot be calculated; no direct comparison exists. |
| Conditions | In vitro kinase assay (PDB: 3JY0, 3JYA) |
Why This Matters
This establishes the class as a validated kinase inhibitor scaffold, but provides no quantitative basis for selecting the 6-fluoro derivative over other substituents.
- [1] Stoll VS, et al. PDB Entry 3JY0. Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as Potent, Highly Selective and Orally Bioavailable Pim Kinases Inhibitors. View Source
